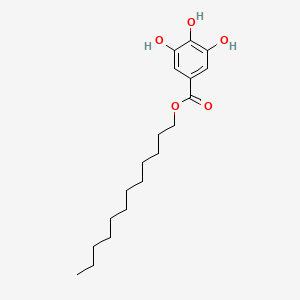

Dodecyl Gallate

Cat. No. B1674576

Key on ui cas rn:

1166-52-5

M. Wt: 338.4 g/mol

InChI Key: RPWFJAMTCNSJKK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06297396B1

Procedure details

Lauryl alcohol in the amount of 294.4 g was heated in a flask of 1 L to a temperature of 60° C. One hundred grams (100 g) of gallic acid was added (purity 90%) together with 1 ml of sulfuric acid (96%) as a catalyst. The mixture was submitted to reaction in a Rotavapor at a temperature of approximately 160° C. and a vacuum of −0.4 bar. While reacting, the azeotropic water/lauryl alcohol was distilled off. Approximately 5 to 6 hours were needed for completion. The percent of remaining gallic acid was controlled by HPLC. When the remaining gallic acid was less than 1%, the process can be taken to the next step. The distilled azeotropic water/lauryl alcohol mixture was separated by means of a separation funnel and the lauryl alcohol can be re-used after quality control by GC. The remaining reaction mixture was cooled down to approximately 55° C., while stirring. In another flask of 2 L with reflux cooler and stirrer, 1 L of petroleum ether (Bp. 40-60° C.) was heated to approximately 55° C. When both the petroleum ether and the reaction mixture had the same temperature (approximately 55° C.), the reaction mixture was slowly added to the petroleum ether while stirring. The mixture of the reactants and the petroleum ether was cooled down over a period of approximately 5 hours to room temperature (hour 0, temp. 55° C.; h. 0.5, temp. 60° C.; h. 1, temp. 55° C.; h.2, temp. 45° C.; h3, temp. 35° C.; h. 4, temp. 25° C.; h. 5, temp. 25° C.). The lauryl gallate crystallized and was filtered via a vacuum sucked glass filter. Solid impure lauryl gallate and filtrate A (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. The solid impure lauryl gallate was mixed again with 0.5 L of petroleum ether (Bp. 40-60° C.), but this time at room temperature. Again, this mixture was filtered by a vacuum sucked glass filter. This time pure lauryl gallate and filtrate B (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. Filtrate A and B were combined and the petroleum ether was recovered via vacuum distillation with a Rotavapor (temp. 60° C., −0.4 Bar). After quality control, the petroleum ether could be re-used. The residue was also checked for remaining lauryl gallate and lauryl alcohol by HPLC and GC, it can be re-used at the start of a next batch. Drying of the pure lauryl gallate for 24 hours at approximately 60° C. and at a vacuum of −0.4 Bar in a vacuum oven, yields crystalline lauryl gallate. Lauryl gallate was obtained as a crystalline silver white powder with a purity of 81.35%. The conversion rate was rather good as only 0.2% of gallic acid was found remaining in the reaction mixture.

[Compound]

Name

petroleum ether

Quantity

1 L

Type

solvent

Reaction Step Three

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](O)(=[O:24])[C:15]1[CH:23]=[C:21]([OH:22])[C:19]([OH:20])=[C:17]([OH:18])[CH:16]=1>S(=O)(=O)(O)O>[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:24])[C:15]1[CH:16]=[C:17]([OH:18])[C:19]([OH:20])=[C:21]([OH:22])[CH:23]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(O)=C(O)C(O)=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

catalyst

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was submitted to reaction in a Rotavapor at a temperature of approximately 160° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the azeotropic water/lauryl alcohol was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately 5 to 6 hours

|

|

Duration

|

5.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The distilled azeotropic water/lauryl alcohol mixture was separated by means of a separation funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to approximately 55° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the same temperature (approximately 55° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of the reactants

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lauryl gallate crystallized

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered via a vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C(O)=C1)(=O)OCCCCCCCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |